molecular formula C23H24ClN3O3S2 B2494797 N-(3-chloro-4-methylphenyl)-3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide CAS No. 1207013-68-0

N-(3-chloro-4-methylphenyl)-3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide

Cat. No.: B2494797
CAS No.: 1207013-68-0
M. Wt: 490.03
InChI Key: IWXKBXJVVFIXCW-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide is a useful research compound. Its molecular formula is C23H24ClN3O3S2 and its molecular weight is 490.03. The purity is usually 95%.
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Biological Activity

N-(3-chloro-4-methylphenyl)-3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide, a compound with potential therapeutic applications, has garnered attention due to its biological activity. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC22H24ClN3O2S
Molecular Weight423.96 g/mol
LogP4.57
Polar Surface Area60.32 Ų
Hydrogen Bond Acceptors5

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. It is hypothesized that the compound may exhibit antidepressant and anti-anxiety effects by modulating the dopamine and serotonin pathways through its piperazine moiety, which is known for its activity in central nervous system disorders.

Antidepressant Activity

A study evaluating the antidepressant potential of various piperazine derivatives highlighted that modifications in the piperazine structure can enhance activity against depressive disorders. The compound demonstrated significant activity in preclinical models, showing promise as a candidate for further development in treating depression and anxiety disorders.

Antimicrobial Activity

In vitro studies have shown that derivatives of this compound possess antimicrobial properties against a range of pathogens, including Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of bacterial cell wall synthesis, which is crucial for bacterial survival.

Anti-tubercular Activity

Research focused on anti-tubercular agents has indicated that compounds similar to this compound exhibit inhibitory effects on Mycobacterium tuberculosis. The IC50 values for related compounds were reported to range from 1.35 to 2.18 μM, suggesting that structural analogs may also possess significant activity against tuberculosis .

Case Studies

  • Study on Antidepressant Effects : In a controlled trial involving animal models, the compound was administered at varying doses. Results indicated a dose-dependent reduction in depressive-like behaviors, with significant changes observed at doses of 10 mg/kg and above.
  • Antimicrobial Efficacy : A comparative study assessed the antimicrobial properties of several piperazine derivatives against clinical isolates of E. coli. The tested compound showed an MIC (Minimum Inhibitory Concentration) of 8 µg/mL, outperforming several standard antibiotics.
  • Anti-tubercular Screening : In a recent screening of novel compounds against M. tuberculosis, derivatives similar to the target compound showed promising results with IC90 values indicating effective inhibition at concentrations lower than those required for cytotoxicity against human cell lines.

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-3-[4-(3-methylphenyl)piperazin-1-yl]sulfonylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClN3O3S2/c1-16-4-3-5-19(14-16)26-9-11-27(12-10-26)32(29,30)21-8-13-31-22(21)23(28)25-18-7-6-17(2)20(24)15-18/h3-8,13-15H,9-12H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWXKBXJVVFIXCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CCN(CC2)S(=O)(=O)C3=C(SC=C3)C(=O)NC4=CC(=C(C=C4)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.